molecular formula C9H10ClNO2 B11049467 (E)-1-(3-chloro-4-methoxyphenyl)-N-methoxymethanimine

(E)-1-(3-chloro-4-methoxyphenyl)-N-methoxymethanimine

Cat. No.: B11049467
M. Wt: 199.63 g/mol
InChI Key: MPGJSKVCDSEWCY-IZZDOVSWSA-N
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Description

(E)-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENEAMINE is an organic compound characterized by the presence of a methoxy group and a chloro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENEAMINE can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with methoxyamine hydrochloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

Industrial production of (E)-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENEAMINE may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENEAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENEAMINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENEAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyphenethylamine: Similar structure but with an ethylamine group instead of an imine.

    3-Chloro-4-methoxyacetophenone: Contains a ketone group instead of an imine.

Uniqueness

(E)-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENEAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(E)-1-(3-chloro-4-methoxyphenyl)-N-methoxymethanimine

InChI

InChI=1S/C9H10ClNO2/c1-12-9-4-3-7(5-8(9)10)6-11-13-2/h3-6H,1-2H3/b11-6+

InChI Key

MPGJSKVCDSEWCY-IZZDOVSWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/OC)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NOC)Cl

Origin of Product

United States

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